1-phenyl-1H-indole-3-carbaldehyde
Overview
Description
1-Phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H11NO . It is a key intermediate for the preparation of biologically active compounds and indole alkaloids . It is also an important precursor for the synthesis of diverse heterocyclic derivatives .
Synthesis Analysis
The synthesis of 1-phenyl-1H-indole-3-carbaldehyde involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with acetaldehyde to yield 1H-Indole . The 1H-Indole is then subjected to Vilsmeier-Haack formylation to produce 1H-Indole-3-carbaldehyde .Molecular Structure Analysis
The molecular structure of 1-phenyl-1H-indole-3-carbaldehyde consists of a phenyl group attached to an indole ring at the 1-position and a carbaldehyde group at the 3-position . The compound has a molecular weight of 221.25 g/mol .Chemical Reactions Analysis
1-Phenyl-1H-indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They can undergo C–C and C–N coupling reactions and reductions . They are also used in multicomponent reactions (MCRs), which offer access to complex molecules .Physical And Chemical Properties Analysis
1-Phenyl-1H-indole-3-carbaldehyde has several computed properties. It has a molecular weight of 221.25 g/mol, an XLogP3-AA of 3.1, and a topological polar surface area of 22 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds .Scientific Research Applications
Synthesis of 1H-Indole Derivatives
1-Phenyl-1H-indole-3-carbaldehyde serves as a key intermediate in the synthesis of various 1H-indole derivatives. For instance, it is used in the gold-catalyzed cycloisomerization to prepare 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. These compounds have shown promise in various organic syntheses, with the reactions being operationally simple and yielding products efficiently (Kothandaraman et al., 2011).
Antimicrobial and Anti-Inflammatory Agents
1-Phenyl-1H-indole-3-carbaldehyde and its derivatives exhibit significant antimicrobial and anti-inflammatory properties. They are found to be active as lipoxygenase inhibitors and have applications in treating tumours and microbial infections (Madan, 2020).
Synthesis of Indole Substituted Oxadiazoles
The compound is used in the Fischer indole synthesis to produce microbial active indole substituted oxadiazoles. These compounds have demonstrated promising in vitro antimicrobial activities, particularly against bacteria like S. aureus, E. coli, and B. subtilis (Suryawanshi et al., 2023).
Preparation of Novel Antioxidant Agents
1-Phenyl-1H-indole-3-carbaldehyde is crucial in the synthesis of compounds with antioxidant properties. It is used in the preparation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives, which have shown considerable antioxidant activity in studies (Gopi & Dhanaraju, 2020).
Synthesis of Fused Heterocycles
This compound plays a role in synthesizing fused heterocycles like 4-(phenylsulfonyl)-4H-furo[3,4-b]indoles, which are synthetic analogues of indole-2,3-quinodimethane. These heterocycles are prepared from indole-3-carbaldehyde and have potential applications in various chemical syntheses (Gribble et al., 2002).
Anticonvulsant Activity
Novel indole derivatives synthesized using 1-phenyl-1H-indole-3-carbaldehyde have shown promising anticonvulsant activity. These derivatives were synthesized through a series of reactions, demonstrating potential in treating convulsions and other related disorders (Gautam et al., 2021).
Synthesis of Photoactive Compounds
1-Phenyl-1H-indole-3-carbaldehyde is used in the synthesis of photoactive compounds, like indol-3yl-thiazolo[3,2-a][1,3,5]triazines, which exhibit high fluorescence quantum yield and potential applications in organic fluorescent materials and semiconductors (Sravanthi & Manju, 2015).
Future Directions
The future directions in the research of 1-phenyl-1H-indole-3-carbaldehyde could involve exploring its potential in the synthesis of more diverse heterocyclic derivatives . Additionally, its role in multicomponent reactions could be further exploited in the assembly of pharmaceutically interesting scaffolds .
properties
IUPAC Name |
1-phenylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-11-12-10-16(13-6-2-1-3-7-13)15-9-5-4-8-14(12)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAGQLHYSPGZNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70495242 | |
Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-indole-3-carbaldehyde | |
CAS RN |
32542-59-9 | |
Record name | 1-Phenyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70495242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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